molecular formula C22H22FN3O2S B11261331 N1-(2,3-dimethylphenyl)-N2-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide

N1-(2,3-dimethylphenyl)-N2-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide

Cat. No.: B11261331
M. Wt: 411.5 g/mol
InChI Key: GKWJYODTQHXQJA-UHFFFAOYSA-N
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Description

N’-(2,3-DIMETHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE is an organic compound with a complex structure that includes a thiazole ring, a fluorophenyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-DIMETHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE typically involves multi-step organic reactions. One common method includes the Hantzsch thiazole synthesis, where a substituted thiourea reacts with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the reaction conditions are optimized to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-DIMETHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N’-(2,3-DIMETHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2,3-DIMETHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring and fluorophenyl group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2,3-DIMETHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22FN3O2S

Molecular Weight

411.5 g/mol

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide

InChI

InChI=1S/C22H22FN3O2S/c1-13-6-4-9-18(14(13)2)26-21(28)20(27)24-11-10-19-15(3)25-22(29-19)16-7-5-8-17(23)12-16/h4-9,12H,10-11H2,1-3H3,(H,24,27)(H,26,28)

InChI Key

GKWJYODTQHXQJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C)C

Origin of Product

United States

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